molecular formula C10H14FN3 B2766794 N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine CAS No. 2200688-11-3

N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine

Cat. No. B2766794
CAS RN: 2200688-11-3
M. Wt: 195.241
InChI Key: YKZYCCMQEDRNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine, also known as CBM-PMN-2, is a novel pyrimidine-based compound that has gained attention in the scientific community due to its potential therapeutic applications. CBM-PMN-2 is a small molecule inhibitor that targets a specific protein involved in cancer cell proliferation, making it a promising candidate for cancer treatment.

Scientific Research Applications

Chemical Synthesis and Functionalization

  • Cascade Synthesis of Pyrimidinylpyrrolidines : Elboray et al. (2011) explored the reaction of aminomethyl heterocycles with 4,6-dimethyl-2-formylpyrimidine and activated secondary amines, leading to highly functionalized pyrimidinylpyrrolidines. This study contributes to the atom-economic synthesis of complex molecules, which could be applied in various chemical and pharmaceutical research areas (Elghareeb E. Elboray et al., 2011).

Antimicrobial and Antitumor Agents

  • Synthesis and Activity of Antibacterial Agents : H. Egawa et al. (1984) synthesized and evaluated the antibacterial activity of pyridonecarboxylic acids and their analogues. This research adds to the understanding of N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine derivatives in the development of new antibacterial agents (H. Egawa et al., 1984).

  • Anticancer Agents Targeting Tubulin : Zhang et al. (2007) described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, highlighting a unique mechanism of tubulin inhibition. Such studies are crucial for developing novel anticancer therapies (N. Zhang et al., 2007).

properties

IUPAC Name

N-(cyclobutylmethyl)-5-fluoro-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-14(7-8-3-2-4-8)10-12-5-9(11)6-13-10/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZYCCMQEDRNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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